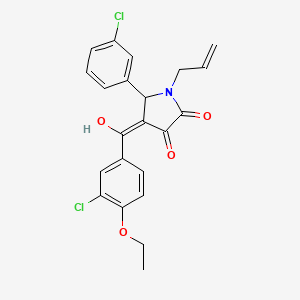
(2-Methylcyclohexyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylcyclohexyl)urea is a chemical compound with the molecular formula C8H16N2O. It has an average mass of 156.225 Da and a monoisotopic mass of 156.126266 Da .
Synthesis Analysis
The synthesis of N-substituted ureas, such as (2-Methylcyclohexyl)urea, can be achieved through a practically simple, catalyst-free, and scalable method. This involves the nucleophilic addition of amines to potassium isocyanate in water without the use of an organic co-solvent . Another method involves the solid-state mechanochemical ball milling, which has been highlighted for its quantitative synthesis of (thio)ureas and guanidines without the use of bulk solvents and the generation of byproducts .Chemical Reactions Analysis
While specific chemical reactions involving (2-Methylcyclohexyl)urea are not directly available, urea and its derivatives are known to undergo various reactions. For instance, urea decomposes through thermolysis and hydrolysis when dosed into a hot exhaust pipe .科学的研究の応用
Determination and Analysis Techniques
Determination in Body Fluids : A method for the determination of a related compound, 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea (methyl-CCNU), in body fluids like urine and plasma is developed. This involves extraction with diethyl ether and quantification by gas chromatography (Caddy & Idowu, 1984).
Qualitative and Quantitative Analysis : G004, a compound similar to (2-Methylcyclohexyl)urea, is analyzed qualitatively and quantitatively using techniques like liquid chromatography, nuclear magnetic resonance, and mass spectrometry. This is crucial for studying impurities in the drug substance of G004 (Liu et al., 2011).
Chemical and Structural Studies
Molecular Structure Elucidation : The molecular structure of a related compound, 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea (MeCCNU), is determined using single-crystal x-ray diffraction. Understanding such structures can be crucial for developing similar urea-based compounds (Smith et al., 1978).
Mechanism of Action Studies : Investigations into the mechanism of action of related nitrosoureas provide insights into their interactions with DNA. This includes the study of intermediates in the decomposition of such compounds, which can be relevant for understanding (2-Methylcyclohexyl)urea's mechanism of action (Lown & Chauhan, 1981).
Applications in Material Science
- Functional Materials from Bis-Urea Macrocycles : The construction of bis-urea macrocycles and their self-assembly into columnar structures is explored. This has implications for creating functional and homogeneous microporous crystals, potentially applicable to (2-Methylcyclohexyl)urea (Shimizu et al., 2014).
Biological and Pharmaceutical Applications
Urea Interactions in Biological Systems : The interactions of urea with nucleic acid functional groups are quantified. This research is crucial for understanding the destabilizing effects of urea on nucleic acids and proteins, which could be relevant for the biological actions of (2-Methylcyclohexyl)urea (Guinn et al., 2013).
Urease Inhibitors in Medical Applications : A review on urease inhibitors, which could include compounds like (2-Methylcyclohexyl)urea, highlights their potential in treating infections caused by certain bacteria in the gastric and urinary tracts (Kosikowska & Berlicki, 2011).
作用機序
Safety and Hazards
The safety data sheet for a similar compound, 2-Methylcyclohexanol, indicates that it is flammable and harmful if swallowed or inhaled. It also causes serious eye irritation. Protective measures such as wearing protective gloves, eye protection, and face protection are recommended when handling this compound .
特性
IUPAC Name |
(2-methylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6-4-2-3-5-7(6)10-8(9)11/h6-7H,2-5H2,1H3,(H3,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWADZHNEJCBKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylcyclohexyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Rac[(1r,3r)-3-fluoro-1-phenylcyclobutyl]methanamine, cis](/img/structure/B2977880.png)
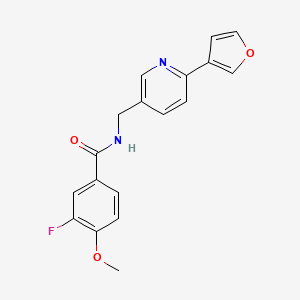
![Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2977882.png)
![1-[(2-fluorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2977883.png)
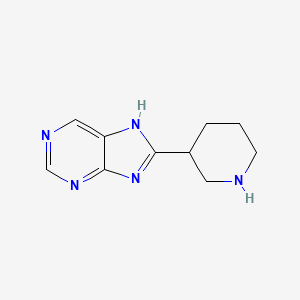
![3-(2-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2977892.png)
![N-[4-({11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.0^{3,7}]dodeca-2,7,9,11-tetraen-2-yl}amino)phenyl]acetamide](/img/structure/B2977893.png)
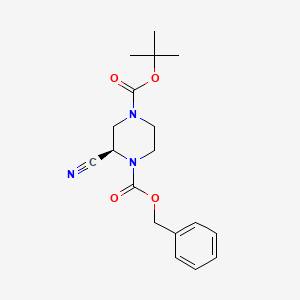
![(5Z)-3-(2-methylphenyl)-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2977895.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 1-ethylbenzotriazole-5-carboxylate](/img/structure/B2977897.png)

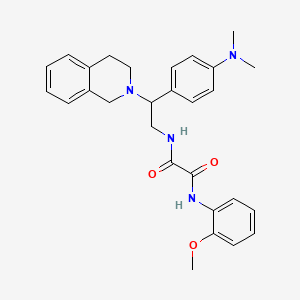
![2,4-dichloro-N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2977900.png)
